molecular formula C8H7NS B149020 4-Methylbenzothiazole CAS No. 3048-48-4

4-Methylbenzothiazole

Cat. No. B149020
CAS RN: 3048-48-4
M. Wt: 149.21 g/mol
InChI Key: PIUXNZAIHQAHBY-UHFFFAOYSA-N
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Description

4-Methylbenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The methyl group attached to the benzene ring signifies its substitution at the 4-position.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the reaction of N-methylbenzothiazole-2-thione with diiodine can produce charge-transfer complexes, as well as ionic complexes when reacted in the presence of FeCl3, leading to compounds with potential implications in the mechanism of action of antithyroid drugs . Another method involves the condensation of benzothiazole salts with 4-hydroxycoumarins under mechanochemical conditions, which proceeds without catalysts or solvents, yielding 2-methylenebenzothiazoles with luminescent properties . Additionally, the synthesis of triazolothiadiazoles bearing a 4-methylthiobenzyl moiety can be achieved by condensing specific triazole with substituted aryl furoic acids or aromatic acids .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic and crystallographic techniques. X-ray crystallography has been used to determine the structure of several benzothiazole compounds, revealing details such as bond lengths, angles, and molecular conformations , , , . For example, the crystal structure of N-(this compound-2-yl)-1-(4-trifluoromethylphenyl)-O,O-dipropyl-α-aminophosphonate shows a dihedral angle of 71.75° between the planes of benzothiazole and benzene .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. Photochromic 4,5-dibenzothienylthiazoles can undergo ring-closing reactions followed by spontaneous elimination and substitution reactions . The antitumor activity of certain benzothiazoles, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, is based on their ability to inhibit the proliferation of cancer cells, which is a result of specific chemical interactions at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure. For example, the presence of substituents on the benzothiazole ring can affect the molecule's luminescence and aggregation-induced emission properties . The antimicrobial activities of some triazolothiadiazoles bearing a 4-methylthiobenzyl moiety have been attributed to their chemical structure, as determined by spectroscopic studies . The crystal packing and intermolecular interactions of these compounds can be analyzed using Hirshfeld surface analysis, which provides insight into their stability and reactivity .

Scientific Research Applications

Anticancer Activity

4-Methylbenzothiazole derivatives have been evaluated for their anticancer activities. For instance, certain 4-thiazolidinones with benzothiazole moiety have shown promising anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Additionally, 2-(4-aminophenyl)benzothiazoles have displayed selective antitumor properties, particularly against breast and ovarian cancer (Bradshaw et al., 2002).

Antimicrobial Properties

Some newly synthesized triazoles, which include this compound derivatives, have shown significant antimicrobial activity against various bacteria and fungi (Gupta & Mishra, 2017). This highlights their potential in addressing microbial resistance.

Tuberculosis Treatment

In the search for new tuberculosis treatments, 2-methylbenzothiazole-based compounds have demonstrated effectiveness against Mycobacterium tuberculosis. Some derivatives have shown activity against Plasmodium falciparum as well, suggesting potential as antimalarial drugs (Huang et al., 2009).

Analytical Chemistry Applications

This compound derivatives have been used in the analytical field, particularly in the simultaneous determination of benzothiazole derivatives in aqueous matrices (Carpinteiro et al., 2012). Additionally, a method for the quantitative analysis of 2-amino-4-methylbenzothiazole using HPLC has been developed, indicating its use in precise analytical measurements (Yuan, 2011).

Chemical Synthesis and Structural Studies

Synthesis and structural analysis of various benzothiazole derivatives, including this compound, have been extensively studied. These compounds have been analyzed using techniques like X-ray analysis, which aids in understanding their molecular structure (Zhang et al., 2005).

Corrosion Inhibition

This compound and its derivatives have been investigated for their role in corrosion inhibition. For example, a study on the synergistic interaction of 2-amino-4-methyl benzothiazole derivatives demonstrated significant enhancement in corrosion protection of mild steel in acidic environments (Shainy et al., 2017).

Environmental Monitoring

Research has been conducted to monitor the environmental occurrence of benzotriazoles, including 4-methylbenzotriazole, in various aquatic environments. These studies provide insight into the environmental impact and the behavior of these compounds in natural water systems (Kiss & Fries, 2009).

Mechanism of Action

Target of Action

4-Methylbenzothiazole primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Inhibiting DprE1 disrupts the cell wall formation, leading to the death of the bacteria .

Mode of Action

This compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan . The disruption in the cell wall formation leads to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival of the bacteria . By inhibiting DprE1, this compound disrupts this pathway, leading to the death of the bacteria .

Pharmacokinetics

It’s known that benzothiazole derivatives can be detected in various aqueous matrices , suggesting that they may have good bioavailability.

Result of Action

The molecular effect of this compound’s action is the inhibition of DprE1, which disrupts the biosynthesis of arabinogalactan . The cellular effect is the disruption of the mycobacterial cell wall, leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s action . .

Safety and Hazards

4-Methylbenzothiazole is harmful if swallowed . In case of exposure, appropriate first aid measures should be taken, including rinsing the mouth, washing the skin thoroughly after handling, and seeking medical attention .

Future Directions

Benzothiazole derivatives, including 4-Methylbenzothiazole, continue to be a subject of interest in scientific research due to their diverse biological activities. Future research directions may include the development of new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks . Additionally, the synthesis of new benzothiazole-based anti-tubercular compounds is a recent advancement in this field .

properties

IUPAC Name

4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUXNZAIHQAHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184551
Record name 4-Methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3048-48-4
Record name 4-Methylbenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-2-amino-1,3-benzothiazole (4.93 g, 30 mmol) was dissolved in phosphoric acid (85%, 200 ml) with warming and vigerous stirring. The solution was cooled (-10°) and aqueous sodium nitrite (12.42 g in 35 ml water) added with stirring and cooling to maintain the temperature below -4°. The resulting solution was added dropwise, with vigerous stirring, to a cooled solution of hypophosphorus acid (50% by weight, 75 ml) at 0°. The reaction mixture was allowed to warm to ambient temperature and when evolution of gas was complete the mixture was diluted with ice-water, neutralised with sodium carbonate and extracted with dichloromethane (about 2.5 litres). Evaporation of the organic extracts, after drying over magnesium sulphate, gave an orange oil that was purified by chromatography on silica (dichloromethane as eluant). The product with adequate purity for further reaction was obtained as a dark orange oil.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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